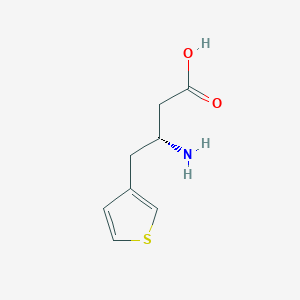
(R)-3-Amino-4-(thiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(thiophen-3-yl)butanoic acid is a chiral amino acid derivative that features a thiophene ring attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . Another method involves the use of a Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(thiophen-3-yl)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
化学反应分析
Types of Reactions
®-3-Amino-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-Amino-4-(thiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of ®-3-Amino-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different substitution patterns.
3-Amino-4-(2-thienyl)butanoic acid: A similar compound with the thiophene ring in a different position.
4-(Thiophen-3-yl)butanoic acid: Lacks the amino group, leading to different chemical properties.
Uniqueness
®-3-Amino-4-(thiophen-3-yl)butanoic acid is unique due to its chiral nature and the specific positioning of the thiophene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1 |
InChI 键 |
AZWUDBISUBOQFK-SSDOTTSWSA-N |
手性 SMILES |
C1=CSC=C1C[C@H](CC(=O)O)N |
规范 SMILES |
C1=CSC=C1CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



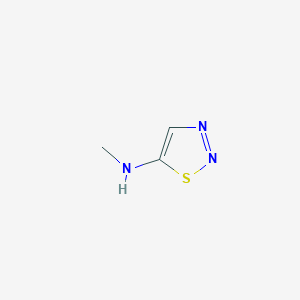
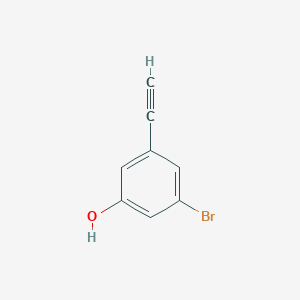

![Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
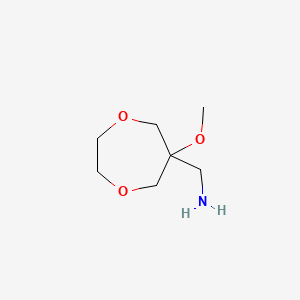
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)


![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)

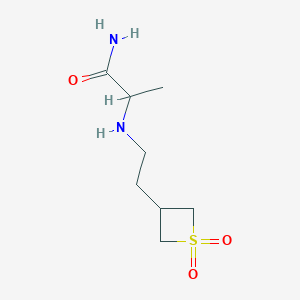
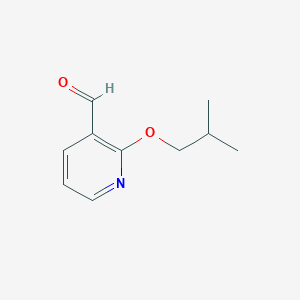
![Ethyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B13011587.png)
